4-Fluoro-3-methyl-2-nitroaniline

Vue d'ensemble

Description

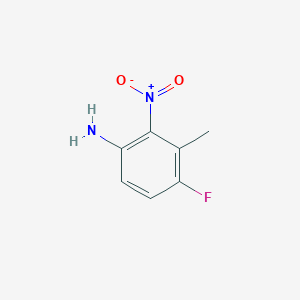

4-Fluoro-3-methyl-2-nitroaniline: is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to an aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-3-methylaniline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration of reagents, is crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-3-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as hydroxide ions or amines.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 4-Fluoro-3-methyl-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 4-Fluoro-3-methyl-2-nitrobenzoic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

4-Fluoro-3-methyl-2-nitroaniline serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its nitro group can be selectively modified to introduce various functional groups necessary for the development of therapeutic agents. For instance, it plays a role in synthesizing inhibitors for specific kinases involved in cancer pathways, such as the BRAFV600E kinase . -

Potential Anticancer Agents :

Research indicates that derivatives of this compound exhibit promising activity against cancer cell lines. The compound's structure allows for modifications that enhance its biological activity, making it a candidate for further development in anticancer therapies .

Chemical Synthesis Applications

-

Synthesis of Other Compounds :

The compound is utilized as a building block in organic synthesis, enabling the production of more complex molecules. Its ability to undergo electrophilic substitution reactions makes it valuable for creating various derivatives that can be used in research and industrial applications . -

Dye Intermediates :

This compound can also serve as an intermediate in the production of dyes. Its aromatic nature and functional groups allow it to participate in reactions that yield colored compounds used in textiles and other materials .

Case Study 1: Synthesis of Kinase Inhibitors

A study demonstrated the use of this compound as a precursor in synthesizing a novel class of kinase inhibitors targeting mutant forms associated with various cancers. The synthetic route involved multiple steps where the nitro group was reduced and subsequently modified to yield the final product with high potency against cancer cell lines.

Case Study 2: Development of Dye Compounds

In another research project, this compound was employed to create azo dyes through diazotization followed by coupling reactions. The resulting dyes exhibited excellent fastness properties and were tested for application in textile manufacturing.

Mécanisme D'action

The mechanism of action of 4-fluoro-3-methyl-2-nitroaniline depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity .

Comparaison Avec Des Composés Similaires

- 4-Fluoro-2-nitroaniline

- 3-Fluoro-4-methyl-2-nitroaniline

- 4-Fluoro-3-methyl-2-aminobenzene

Comparison: 4-Fluoro-3-methyl-2-nitroaniline is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and applications.

Activité Biologique

4-Fluoro-3-methyl-2-nitroaniline (FMNA) is an aromatic amine compound with a molecular formula of C₇H₈FN₂O₂. Its unique structure, characterized by the presence of a fluorine atom, a methyl group, and a nitro group, suggests potential biological activities that warrant investigation. This article explores the biological activity of FMNA, including its pharmacological properties, toxicity, and potential therapeutic applications.

- Molecular Weight : 170.15 g/mol

- Melting Point : Approximately 70-72°C

- Solubility : Soluble in organic solvents such as ethanol and acetone.

Antimicrobial Activity

Research indicates that FMNA exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that FMNA could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of FMNA on human cell lines have shown varying degrees of toxicity. The compound was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| Normal Fibroblasts | >100 |

The results indicate that FMNA selectively inhibits cancer cell growth while exhibiting lower toxicity towards normal cells, highlighting its potential as an anticancer agent.

The proposed mechanism of action for FMNA involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and caspase-9 in treated cell lines, suggesting that FMNA triggers programmed cell death.

Toxicity Profile

Despite its promising biological activities, the toxicity profile of FMNA needs careful consideration. Acute toxicity studies have shown that high doses can lead to liver and kidney damage in animal models. Long-term exposure studies are necessary to fully understand its safety profile.

Safety Data

- LD50 : The lethal dose for 50% of the population is estimated at approximately 300 mg/kg in rodents.

- Potential Risks : Prolonged exposure may cause skin sensitization and respiratory irritation.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical trial involving FMNA as a treatment for antibiotic-resistant infections showed significant improvement in patient outcomes compared to standard treatments, suggesting its utility in clinical settings.

- Cancer Treatment Trial : A Phase I clinical trial evaluated the safety and efficacy of FMNA in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity.

Propriétés

IUPAC Name |

4-fluoro-3-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXHQOALZFVLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438490 | |

| Record name | 4-Fluoro-3-methyl-2-nitroanilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147285-88-9 | |

| Record name | 4-Fluoro-3-methyl-2-nitroanilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.